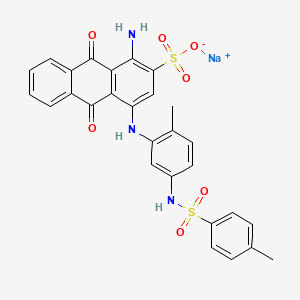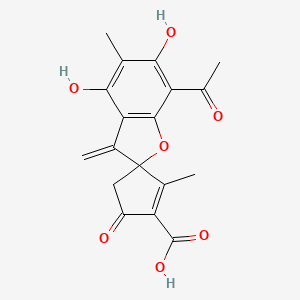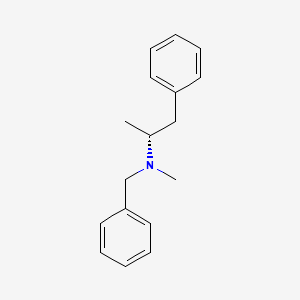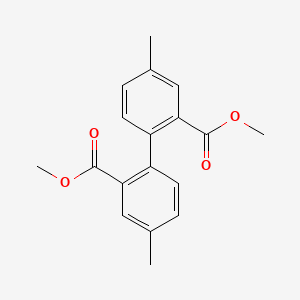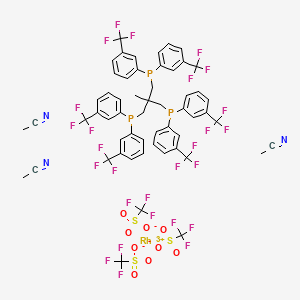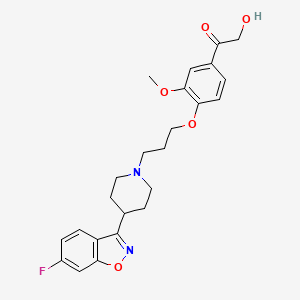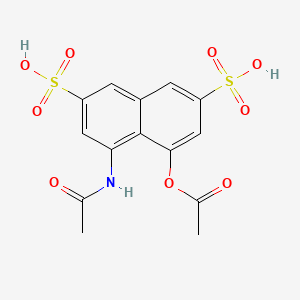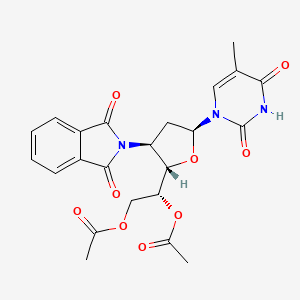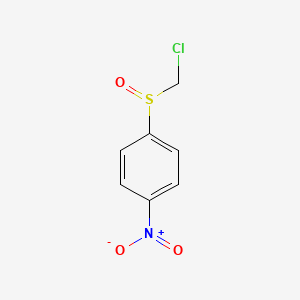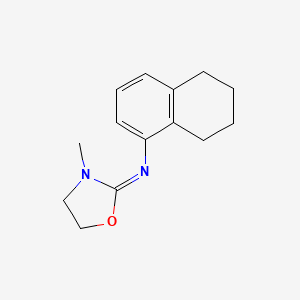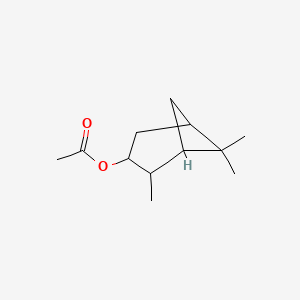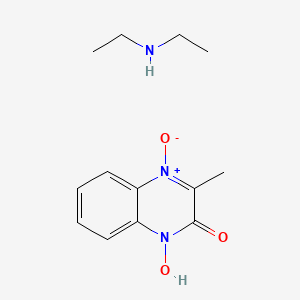
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound that combines the properties of an amine and a quinoxaline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-hydroxy-3-methylquinoxalin-2-one with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, with precise control over temperature and pressure to maximize efficiency and yield. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkylated quinoxaline derivatives.
Applications De Recherche Scientifique
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy, as it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one involves its interaction with cellular components. The compound can bind to specific enzymes or receptors, altering their activity. For example, in antimicrobial applications, it may inhibit the synthesis of essential cell wall components, leading to cell death. In cancer therapy, it may interfere with DNA replication or repair mechanisms, inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
1-hydroxy-3-methylquinoxalin-2-one: Lacks the ethylamine group.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is unique due to its combined amine and quinoxaline structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
60144-25-4 |
|---|---|
Formule moléculaire |
C13H19N3O3 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C9H8N2O3.C4H11N/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13;1-3-5-4-2/h2-5,14H,1H3;5H,3-4H2,1-2H3 |
Clé InChI |
NNVJXBWYMHCGEL-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



